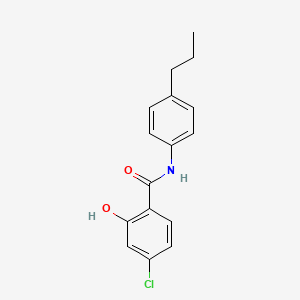
4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the benzamide class, which is characterized by the presence of a benzene ring attached to an amide group. Benzamides are widely used in the pharmaceutical industry due to their therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its rapid, mild, and eco-friendly nature. The reaction is performed at relatively low temperatures and yields high-purity products.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its structural similarity to other pharmacologically active benzamides.
Industry: Utilized in the production of pharmaceuticals, plastics, and paper products.
作用機序
The mechanism of action of 4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its binding to biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- 4-chloro-2-hydroxybenzamide
- N-(4-propylphenyl)benzamide
- 2-hydroxy-N-(4-propylphenyl)benzamide
Comparison: 4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and industrial applications due to these functional groups.
特性
CAS番号 |
925678-76-8 |
|---|---|
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC名 |
4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-3-11-4-7-13(8-5-11)18-16(20)14-9-6-12(17)10-15(14)19/h4-10,19H,2-3H2,1H3,(H,18,20) |
InChIキー |
DDKDRZSWDOPFMN-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)


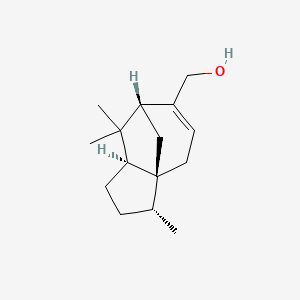
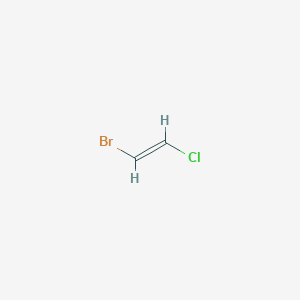
![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)
![2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione](/img/structure/B14163992.png)

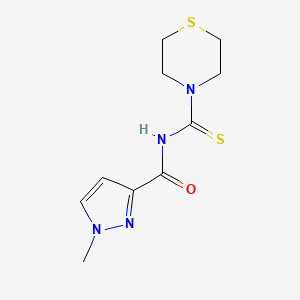
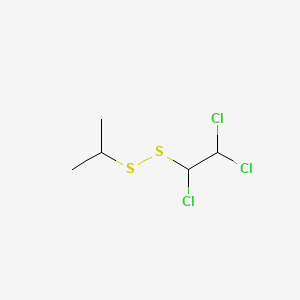
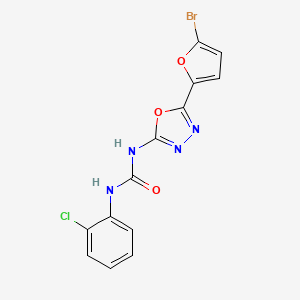

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14164031.png)
![Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14164044.png)
